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Compound of Interest

Compound Name: (Iodomethyl)cyclopentane

Cat. No.: B1586370 Get Quote

CAS Number: 27935-87-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Iodomethyl)cyclopentane, a

versatile synthetic intermediate. It covers its chemical and physical properties, detailed

experimental protocols for its synthesis and key reactions, and its application in the

development of biologically active molecules.

Chemical and Physical Properties
(Iodomethyl)cyclopentane is a halogenated cycloalkane that serves as a valuable building

block in organic synthesis. Its reactivity is primarily centered around the iodomethyl group,

which is an excellent leaving group in nucleophilic substitution reactions.

Below is a summary of its key physicochemical properties:
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Property Value Reference(s)

Molecular Formula C₆H₁₁I [1]

Molecular Weight 210.06 g/mol [1]

Appearance
Clear, colorless to pale yellow

liquid

Boiling Point 78 °C at 17 mmHg [2]

Density 1.614 g/mL [2]

Refractive Index 1.542 [2]

Solubility
Soluble in organic solvents

such as acetone and DMF.
[3]

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of

(Iodomethyl)cyclopentane. While a complete, publicly available high-resolution spectrum is

not readily accessible, the following table summarizes expected and reported NMR and IR

data.

Spectroscopy Peak/Signal

¹H NMR

Expected signals for the cyclopentyl ring protons

and a distinct downfield signal for the methylene

protons (CH₂) adjacent to the iodine atom.

¹³C NMR

Expected signals for the carbons of the

cyclopentyl ring and a characteristic signal for

the iodomethyl carbon.

IR
A characteristic C-I stretching vibration is

expected in the range of 500-600 cm⁻¹.
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A common and efficient method for the synthesis of (Iodomethyl)cyclopentane is from the

more readily available precursor, Cyclopentylmethanol. This transformation can be achieved in

a two-step process involving the conversion of the alcohol to a better leaving group (e.g., a

tosylate) followed by a Finkelstein reaction.

Experimental Workflow: Synthesis of
(Iodomethyl)cyclopentane

Step 1: Tosylation

Step 2: Finkelstein Reaction

Cyclopentylmethanol

Cyclopentylmethyl tosylate

Reaction

p-Toluenesulfonyl chloride Pyridine (base)

Cyclopentylmethyl tosylate

(Iodomethyl)cyclopentane

SN2 Reaction

Sodium Iodide (NaI) Acetone (solvent)
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Caption: Workflow for the synthesis of (Iodomethyl)cyclopentane.

Detailed Experimental Protocol: Synthesis of
(Iodomethyl)cyclopentane
Step 1: Synthesis of Cyclopentylmethyl tosylate
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere

(e.g., nitrogen or argon), dissolve Cyclopentylmethanol (1.0 eq) in anhydrous pyridine (2.0-

3.0 eq) at 0 °C (ice bath).

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining

the temperature below 5 °C.

After the addition is complete, allow the reaction mixture to stir at 0 °C for 4-6 hours, and

then let it warm to room temperature and stir overnight.

Quench the reaction by slowly adding cold water.

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude Cyclopentylmethyl tosylate, which can be used in the next step

without further purification.

Step 2: Synthesis of (Iodomethyl)cyclopentane (Finkelstein Reaction)

Dissolve the crude Cyclopentylmethyl tosylate (1.0 eq) in acetone.

Add sodium iodide (NaI) (1.5-2.0 eq) to the solution.

Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored

by TLC. The precipitation of sodium tosylate drives the reaction to completion.

After the reaction is complete, cool the mixture to room temperature and filter to remove the

precipitated sodium tosylate.

Concentrate the filtrate under reduced pressure to remove the acetone.

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and

sodium thiosulfate solution to remove any remaining iodine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude (Iodomethyl)cyclopentane can be purified by vacuum distillation to obtain the

final product.

Reactivity and Applications in Organic Synthesis
(Iodomethyl)cyclopentane is a key intermediate for introducing the cyclopentylmethyl moiety

into various molecules. Its primary mode of reaction is the Sₙ2 displacement of the iodide ion

by a wide range of nucleophiles.

General Reaction Scheme: Nucleophilic Substitution

(Iodomethyl)cyclopentane

Cyclopentylmethyl-Nu

Sₙ2 Reaction

Nucleophile (Nu⁻)

Iodide (I⁻) + 

Click to download full resolution via product page

Caption: General Sₙ2 reaction of (Iodomethyl)cyclopentane.

Synthesis of Cyclopentylmethylamine
A significant application of (Iodomethyl)cyclopentane is the synthesis of

Cyclopentylmethylamine, a valuable building block for pharmaceuticals and other fine

chemicals.

Experimental Protocol: Synthesis of Cyclopentylmethylamine

In a sealed reaction vessel, dissolve (Iodomethyl)cyclopentane (1.0 eq) in a suitable

solvent such as ethanol or methanol.

Add a large excess of aqueous ammonia (e.g., 28-30% solution) to the solution.

Heat the sealed vessel to a temperature between 80-100 °C for 12-24 hours.
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After cooling to room temperature, carefully vent the vessel.

Remove the solvent and excess ammonia under reduced pressure.

Dissolve the residue in dilute HCl and wash with an organic solvent (e.g., diethyl ether) to

remove any unreacted starting material.

Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

Extract the liberated Cyclopentylmethylamine with an organic solvent.

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under

reduced pressure to obtain the product. Further purification can be achieved by distillation.

Application in Drug Development: A Case Study of
MraY Inhibitors
While (Iodomethyl)cyclopentane itself is not a therapeutic agent, the cyclopentane scaffold it

provides is present in various biologically active molecules. A pertinent example is the

development of inhibitors for the bacterial enzyme phospho-MurNAc-pentapeptide translocase

(MraY). MraY is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component

of the bacterial cell wall.[4][5] Inhibition of MraY represents a promising strategy for the

development of new antibiotics.[6]

The Peptidoglycan Biosynthesis Pathway and the Role
of MraY
The biosynthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the

cell membrane, and in the periplasmic space.[7][8] MraY catalyzes a key step at the

cytoplasmic membrane: the transfer of the soluble precursor UDP-MurNAc-pentapeptide to the

lipid carrier undecaprenyl phosphate (C₅₅-P), forming Lipid I.[9] This is the first committed

membrane step in the pathway.
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Caption: Simplified bacterial peptidoglycan biosynthesis pathway highlighting MraY inhibition.

Cyclopentane-Based MraY Inhibitors
Researchers have synthesized and evaluated cyclopentane-based analogs of muraymycins, a

class of natural product inhibitors of MraY.[4][10] These synthetic analogs, which replace the
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ribose moiety of the natural product with a cyclopentane ring, have shown inhibitory activity

against MraY and antibacterial efficacy against pathogens like Staphylococcus aureus.[6] The

development of such analogs demonstrates the utility of the cyclopentane scaffold, which can

be accessed through versatile intermediates like (Iodomethyl)cyclopentane, in the design of

novel therapeutic agents. Structure-activity relationship (SAR) studies on these analogs have

indicated that a lipophilic side chain is crucial for MraY inhibition.[4][11]

Safety and Handling
(Iodomethyl)cyclopentane is a hazardous chemical and should be handled with appropriate

safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

Toxic if swallowed

May be fatal if swallowed and enters airways

Causes skin irritation

Causes serious eye damage

May cause respiratory irritation

Always consult the Safety Data Sheet (SDS) before handling this compound. Personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn

at all times.

Conclusion
(Iodomethyl)cyclopentane, with CAS number 27935-87-1, is a valuable and reactive

intermediate in organic synthesis. Its utility is demonstrated through its straightforward

synthesis and its application in the preparation of other important building blocks, such as

Cyclopentylmethylamine. Furthermore, the cyclopentane core, which can be introduced using

this reagent, is a key structural motif in the development of novel therapeutic agents, as

exemplified by the ongoing research into MraY inhibitors for new antibiotics. This guide
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provides researchers and drug development professionals with the essential technical

information to effectively and safely utilize (Iodomethyl)cyclopentane in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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